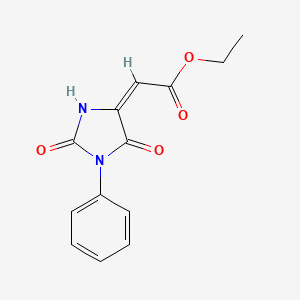

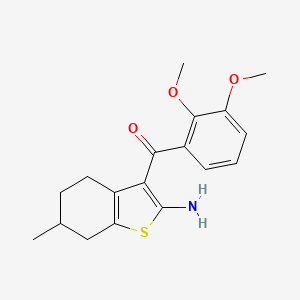

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate” is a type of imidazolidine derivative . Imidazolidine derivatives are key components of many bioactive compounds of both natural and synthetic origin .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of isothiocyanate with potassium cyanide at room temperature, followed by cycloaddition with phenyl isocyanate as an electrophile . This forms an imidazolidine compound, which can then undergo imine hydrolysis with ethanolic HCl to produce a 4-thioxo-2,5-imidazolidinedione compound . This compound can be used as a key synthon for the preparation of a wide variety of new substituted imidazole compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cycloaddition, imine hydrolysis, and condensation with different types of hydrazine derivatives . These reactions result in the formation of new series of compounds incorporating the imidazolidine moiety .Wissenschaftliche Forschungsanwendungen

Photocatalytic Ester Synthesis

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. The esterification reaction has gained popularity in the photochemical field. Researchers have explored photochemical strategies to synthesize esters. For instance, Itoh’s group reported a reaction involving ethyl 2-bromo-2,2-difluoroacetate and olefins using fluorescein as a photocatalyst. The mechanism involves single electron transfer and generates an α-ester radical .

Multicomponent Reactions

The compound’s reactivity allows for multicomponent reactions. Novel derivatives, such as ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate , have been synthesized through three-component coupling annulation of amines, isothiocyanates, and diethyl but-2-ynedioates .

Tetrahydroquinoline Synthesis

Researchers have developed a simple one-pot method for preparing highly substituted tetrahydroquinolines using ethyl 2-[(4E)-2,5-dioxo-1-phenylimidazolidin-4-ylidene]acetate . This method saves time during workup and minimizes reagent waste .

Drug Development

Esters are essential building blocks in pharmaceuticals. Notably, several drugs are ester derivatives, including clopidogrel , methylphenidate , fenofibrate , travoprost , prasugrel , oseltamivir , eszopiclone , and fluticasone . Investigating the potential of this compound in drug development is an exciting avenue.

Organic Synthesis

Versatile synthetic methods for esters remain a critical research topic. Beyond traditional Fisher esterification, photo-induced transformations offer new possibilities. Researchers continue to explore the synthesis of esters by photocatalytic strategies .

Eigenschaften

IUPAC Name |

ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-2-19-11(16)8-10-12(17)15(13(18)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUINFBYKYOTGBG-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)

![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)

![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)